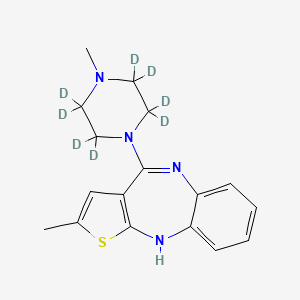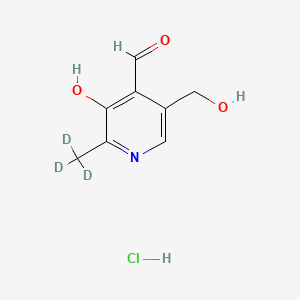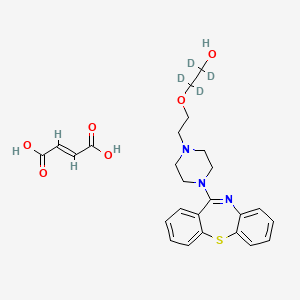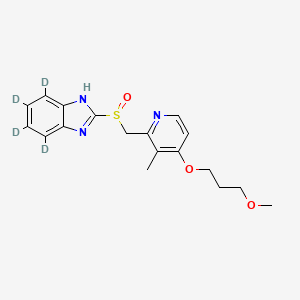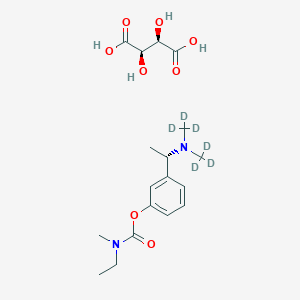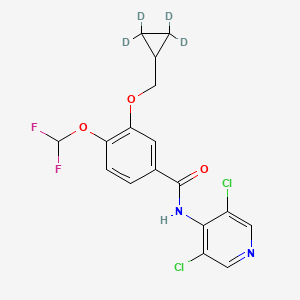
(S)-(-)-Carbidopa-d3 H2O (ring-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-Carbidopa-d3 H2O (ring-d3) is a deuterated form of Carbidopa, a medication commonly used in combination with Levodopa to treat Parkinson’s disease. The deuterium atoms replace hydrogen atoms in the aromatic ring, which can help in tracing and studying the metabolic pathways of the drug without altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Carbidopa-d3 H2O (ring-d3) typically involves the incorporation of deuterium into the aromatic ring of Carbidopa. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of (S)-(-)-Carbidopa-d3 H2O (ring-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-Carbidopa-d3 H2O (ring-d3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
(S)-(-)-Carbidopa-d3 H2O (ring-d3) has several scientific research applications, including:
Chemistry: Used as a tracer in studying the metabolic pathways and degradation products of Carbidopa.
Biology: Helps in understanding the biological interactions and effects of Carbidopa in living organisms.
Medicine: Assists in pharmacokinetic and pharmacodynamic studies to optimize the therapeutic use of Carbidopa.
Industry: Utilized in the development of new formulations and delivery systems for Parkinson’s disease treatment.
Mechanism of Action
The mechanism of action of (S)-(-)-Carbidopa-d3 H2O (ring-d3) is similar to that of Carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the peripheral conversion of Levodopa to dopamine. By inhibiting this enzyme, Carbidopa increases the availability of Levodopa to the brain, where it is converted to dopamine, thereby alleviating the symptoms of Parkinson’s disease.
Comparison with Similar Compounds
Carbidopa: The non-deuterated form of the compound.
Levodopa: Often used in combination with Carbidopa for Parkinson’s disease treatment.
Benserazide: Another decarboxylase inhibitor used in combination with Levodopa.
Uniqueness: (S)-(-)-Carbidopa-d3 H2O (ring-d3) is unique due to the presence of deuterium atoms, which makes it a valuable tool for tracing and studying the metabolic pathways of Carbidopa without altering its pharmacological properties. This isotopic labeling provides insights into the drug’s behavior in biological systems, aiding in the development of more effective treatments for Parkinson’s disease.
Properties
CAS No. |
1276197-58-0 |
|---|---|
Molecular Formula |
C10H11D3N2O4.H2O |
Molecular Weight |
247.27 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
28860-95-9 (unlabelled) |
tag |
Carbidopa Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


